

# A Comparative Guide to Wip1 Phosphatase Inhibitors: GSK2830371 and CCT007093

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two small molecule inhibitors of Wildtype p53-induced phosphatase 1 (Wip1), also known as PPM1D: **GSK2830371** and CCT007093. Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, making it an attractive target for cancer therapy.[1] This comparison is supported by experimental data, detailed methodologies, and visual diagrams to aid in the selection of the most appropriate compound for research and therapeutic development.

At a Glance: Key Differences



Feature	GSK2830371	CCT007093	
Target	Wip1 (PPM1D) Phosphatase	Purported Wip1 (PPM1D) Phosphatase	
Mechanism of Action	Allosteric Inhibitor	Not specified; effects may be Wip1-independent	
Potency (IC50)	~6 nM (in vitro, cell-free)[1][2] [3]	~8.4 µM (in vitro)[4]	
Specificity	Highly selective for Wip1[1][5]	Questionable; shows Wip1-independent effects[1][5][6]	
Cellular Activity	Suppresses cell growth in a Wip1-dependent manner[5]	Reduces viability of some tumor cell lines, but effects are not consistently dependent on Wip1[5][7]	
Oral Bioavailability	Orally active[2][8]	Information not readily available	

## **Data Presentation: A Quantitative Comparison**

The following table summarizes key quantitative data for **GSK2830371** and CCT007093 based on in vitro enzymatic and cell-based assays.

Parameter	GSK2830371	CCT007093	Reference(s)
Wip1 Enzymatic IC50	6 nM	8400 nM (8.4 μM)	[1][2][4]
MCF-7 Cell Growth GI50	2.65 μΜ	~0.48 µM (SF50)	[3][7]
Wip1-dependent cell growth suppression in U2OS cells	Yes	No	[5]

## **Mechanism of Action and Specificity**







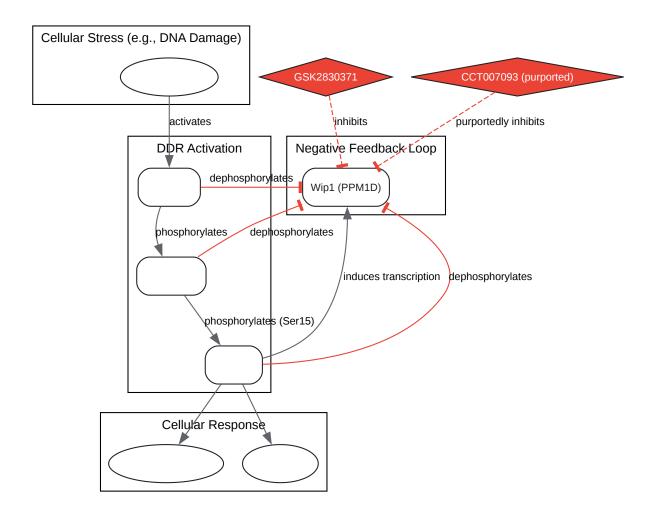
**GSK2830371** is a potent, orally active, and highly selective allosteric inhibitor of Wip1 phosphatase.[1][2][8] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[8] This prevents the dephosphorylation of key substrates in the DNA damage response pathway, such as p53, ATM, and Chk2.[1][8] Inhibition of Wip1 by **GSK2830371** leads to the sustained phosphorylation and activation of these tumor-suppressive proteins.[8]

CCT007093 was initially identified as a small-molecule inhibitor of Wip1.[4] However, subsequent studies have raised significant questions about its specificity. Research has shown that the growth-suppressive effects of CCT007093 can be independent of Wip1 status in cells. [1][5] For instance, in U2OS cells, **GSK2830371**'s dose-dependent suppression of cell growth was contingent on the presence of Wip1, whereas CCT007093's inhibitory effect was observed even in Wip1-knockout cells.[5] Furthermore, treatment with CCT007093 did not lead to an increase in the phosphorylation of known Wip1 substrates like yH2AX and p53 at Ser15, in contrast to the effects of **GSK2830371**.[5][6]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wip1 signaling pathway and a general experimental workflow for evaluating Wip1 inhibitors.

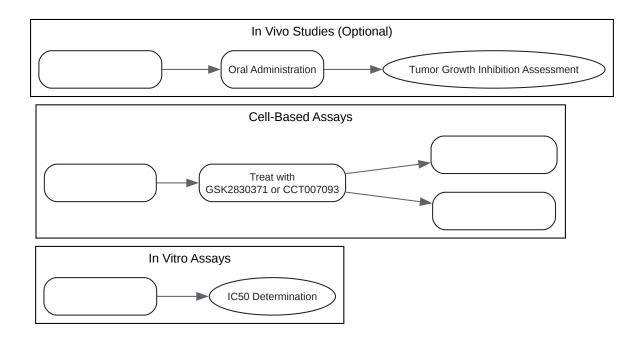




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Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.





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